

Introduction to the Inverted Band Structure of HgTe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercury telluride*

Cat. No.: *B084246*

[Get Quote](#)

Mercury Telluride (HgTe) is a semiconductor belonging to the II-VI group of materials. It crystallizes in a zincblende lattice structure. Unlike conventional semiconductors such as Cadmium Telluride (CdTe), HgTe exhibits an "inverted" electronic band structure.^{[1][2]} In typical semiconductors, the conduction band is formed from s-like atomic orbitals and the valence band from p-like orbitals. However, in HgTe, strong spin-orbit coupling in the heavy mercury atom leads to a relativistic effect that inverts this order at the Γ -point of the Brillouin zone.^[2] Consequently, the Γ 6 s-like band, which would normally form the conduction band, is located energetically below the Γ 8 p-like band, which forms the valence band.^{[2][3]} This inversion results in a negative fundamental band gap.^{[3][4]}

This unique band ordering makes bulk HgTe a semimetal.^{[1][3]} The top of the Γ 8 valence band and the bottom of the Γ 6 conduction band are degenerate at the Γ -point, leading to a zero-gap state.^[2] This inverted band structure is the fundamental reason why HgTe is a parent compound for realizing various topological states of matter.

From Semimetal to Topological Insulator

While bulk HgTe is a semimetal, its electronic properties can be dramatically altered by introducing quantum confinement or strain, leading to the emergence of a bulk band gap and the formation of a topological insulator.^{[1][2]}

- Two-Dimensional Topological Insulator (2D TI): When HgTe is grown as a quantum well (QW) sandwiched between layers of a conventional semiconductor with a larger band gap,

such as CdTe, a topological phase transition can be induced by tuning the thickness of the HgTe layer.[5][6]

- For thin HgTe quantum wells (less than a critical thickness, d_c), quantum confinement effects dominate, and the band structure is "normal," with the s-like band above the p-like band, resulting in a conventional insulator.[6]
- As the thickness of the HgTe layer is increased beyond the critical thickness ($d_c \approx 6.3$ nm), the inverted band structure of bulk HgTe is restored.[5][6] This leads to the formation of a 2D topological insulator, also known as a quantum spin Hall insulator. In this phase, the bulk of the material is insulating, but it hosts one-dimensional helical edge states that are topologically protected and allow for dissipationless charge transport.[1][7]
- Three-Dimensional Topological Insulator (3D TI): A bulk band gap can also be opened in HgTe by applying strain.[1][8] This transforms the semimetal into a 3D topological insulator, where the bulk is insulating, but the surface hosts two-dimensional metallic states with a Dirac-like dispersion. These surface states are also topologically protected from backscattering.[1][9]

Quantitative Electronic Properties of HgTe

The electronic properties of HgTe have been extensively studied. The following table summarizes key quantitative data from various experimental and theoretical works.

Property	Value	Temperature (K)	Experimental Method/Source
<hr/>			
Bulk HgTe			
Fundamental Band Gap ($E\Gamma 6 - E\Gamma 8$)	-0.33 eV	300	Angle-Resolved Photoelectron Spectroscopy (ARPES) [4]
-0.29 eV	40		Photoemission [10]
-0.303 eV	0		Theoretical Calculation [5]
Spin-Orbit Splitting ($\Delta = E\Gamma 8 - E\Gamma 7$)	0.91 eV	300	Angle-Resolved Photoelectron Spectroscopy (ARPES) [4]
Electron Effective Mass (m/m_0) at $\Gamma 6$	0.03	-	[4]
0.020 to 0.034	-		Shubnikov-de Haas Oscillations [11]
Heavy Hole Effective Mass (m/m_0) at $\Gamma 8$	0.4	-	[4]
HgTe/CdTe Quantum Wells			
Critical Thickness (d_c) for TI transition	~6.3 nm	-	Transport Measurements, Theoretical Calculations [5][6][12]
Energy Gap in 2D TI (strained QW)	up to 55 meV	-	Magneto-transport [13]

Experimental Protocols for Characterization

The investigation of the inverted band structure in HgTe relies on a suite of advanced experimental techniques.

Sample Growth: Molecular Beam Epitaxy (MBE)

High-quality HgTe and HgTe/CdTe heterostructures are typically grown using molecular beam epitaxy (MBE).

Methodology:

- Substrate Preparation: A suitable substrate, often GaAs with a specific orientation (e.g., (013) or (001)), is prepared and loaded into the MBE chamber.[14][15]
- Buffer Layer Growth: A buffer layer, such as CdTe or a CdTe/HgCdTe superlattice, is grown on the substrate to accommodate the lattice mismatch and provide a smooth surface for the subsequent growth of the HgTe layer.[13][14]
- HgTe Growth: High-purity elemental sources of Hg and Te are heated in effusion cells to generate atomic or molecular beams. The substrate is maintained at a specific temperature to ensure epitaxial growth. The thickness of the HgTe layer is precisely controlled by the growth rate and time.
- Capping Layer: For quantum well structures, a top barrier layer of CdTe or HgCdTe is grown on the HgTe layer.[5] For surface-sensitive measurements, a protective capping layer (e.g., amorphous Te) may be deposited to prevent oxidation upon exposure to air.[9]
- In-situ Monitoring: The growth process is monitored in real-time using techniques like reflection high-energy electron diffraction (RHEED) to ensure crystalline quality.

Direct Observation of Band Structure: Angle-Resolved Photoemission Spectroscopy (ARPES)

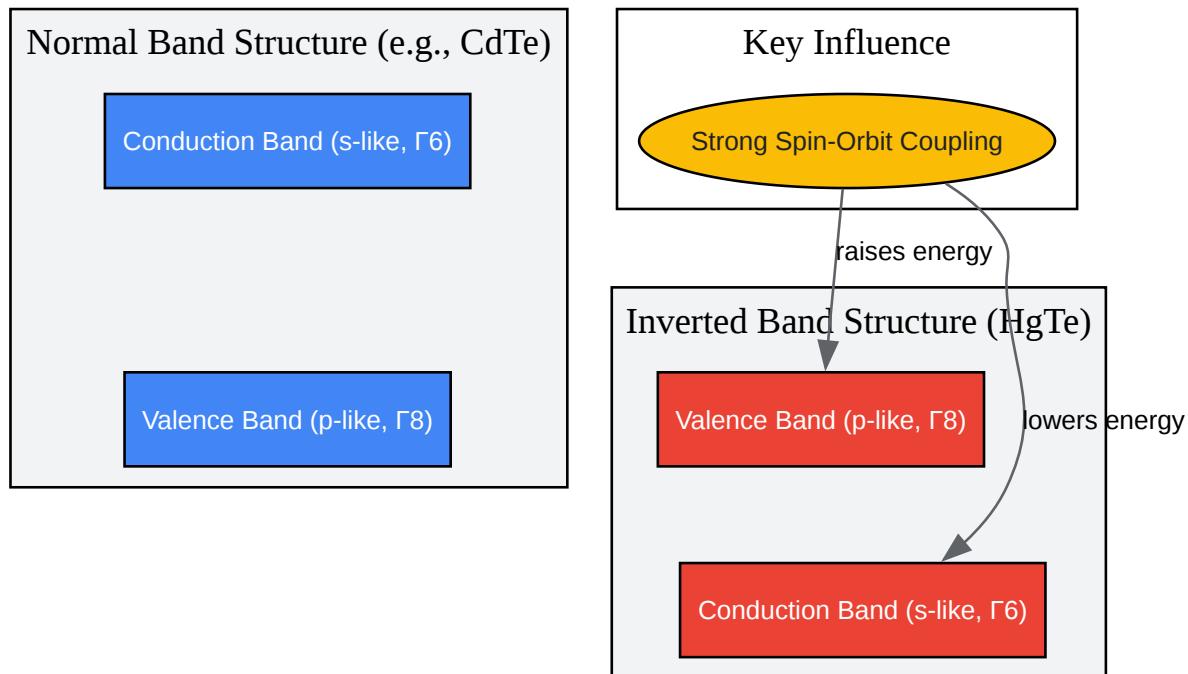
ARPES is a powerful technique that directly probes the electronic band structure of materials.

Methodology:

- Sample Preparation: The sample is cleaved in-situ under ultra-high vacuum (UHV) to expose a clean, pristine surface.[4]
- Photoemission Process: A monochromatic beam of high-energy photons (typically in the UV or soft X-ray range) is focused onto the sample surface.[15] The photons excite electrons from the material via the photoelectric effect.
- Electron Analysis: The kinetic energy and emission angle of the photoemitted electrons are measured by a hemispherical electron analyzer.
- Band Structure Mapping: By conserving energy and momentum, the binding energy and crystal momentum of the electrons within the solid can be determined from their measured kinetic energy and emission angle. This allows for the direct mapping of the E vs. k dispersion relationship, i.e., the band structure.[9]
- Data Analysis: The ARPES intensity maps reveal the occupied electronic states. For HgTe, this allows for the direct visualization of the Γ_6 and Γ_8 bands and the confirmation of the inverted ordering.[4][9] It also enables the direct observation of the Dirac-cone-like surface states in the 3D TI phase.[16]

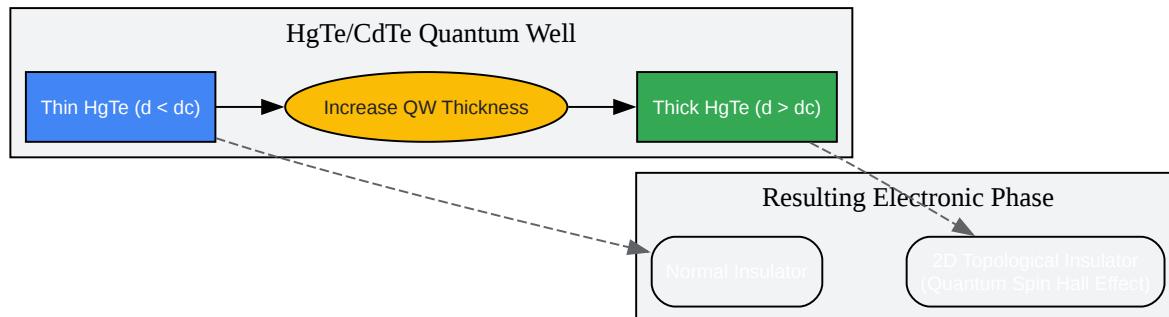
Probing Edge State Transport: Quantum Transport Measurements

Transport measurements, particularly in the quantum Hall regime, provide crucial evidence for the existence of topologically protected edge states in HgTe quantum wells.

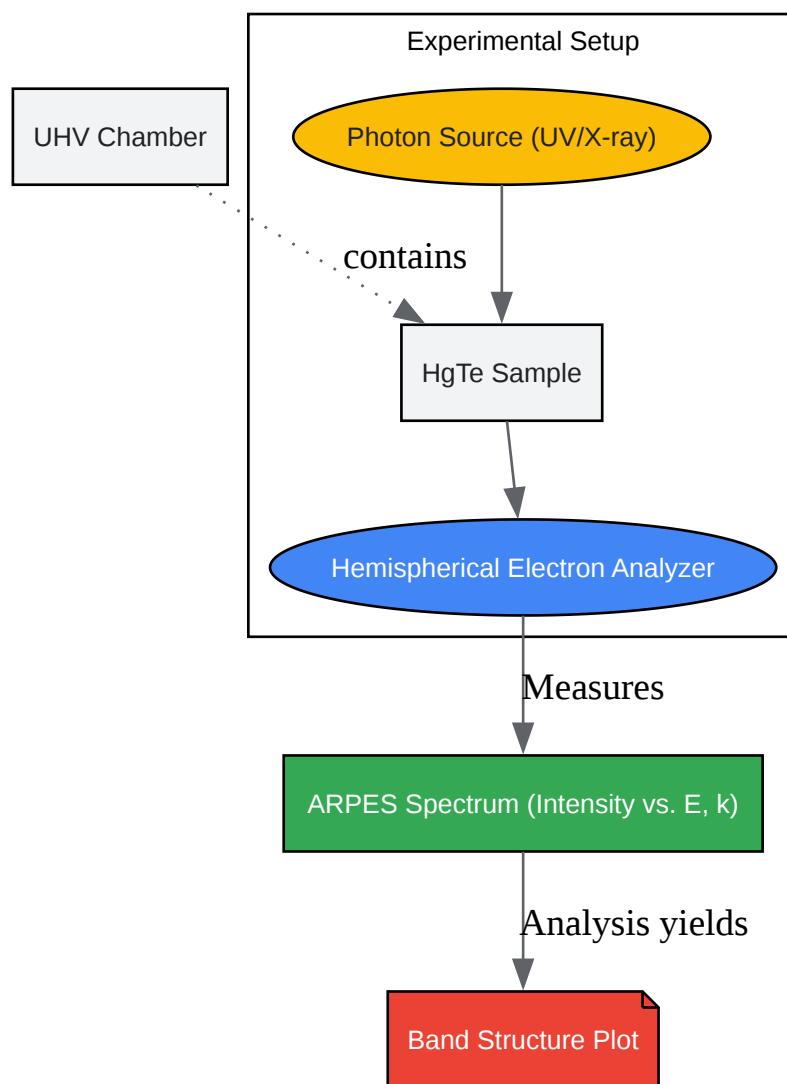

Methodology:

- Device Fabrication: Hall bar devices are fabricated from the HgTe/CdTe quantum well heterostructures using standard photolithography and etching techniques. Ohmic contacts are made to the 2D electron gas.[14] A top gate electrode can be added to tune the carrier density.
- Low-Temperature Measurements: The device is cooled down to cryogenic temperatures (milli-Kelvin range) in a dilution refrigerator or a 3He cryostat to minimize thermal scattering and observe quantum effects.

- Magnetotransport Measurements: A magnetic field is applied perpendicular to the plane of the quantum well. The longitudinal resistance (R_{xx}) and the Hall resistance (R_{xy}) are measured as a function of the magnetic field and gate voltage.
- Data Analysis:
 - Quantum Hall Effect (QHE): The quantization of the Hall resistance in plateaus ($R_{xy} = h/ve^2$, where v is the filling factor) and the corresponding minima in the longitudinal resistance ($R_{xx} \approx 0$) are hallmarks of the QHE.
 - Quantum Spin Hall Effect (QSHE): In a 2D TI, the helical edge states are predicted to lead to a quantized two-terminal conductance of $2e^2/h$ in the absence of a magnetic field.[7] Non-local transport measurements can also provide strong evidence for edge state transport.[17]


Visualizing Key Concepts and Processes

The following diagrams, generated using the DOT language, illustrate the fundamental concepts and experimental workflows related to the inverted band structure of HgTe.


[Click to download full resolution via product page](#)

Caption: The role of spin-orbit coupling in creating the inverted band structure of HgTe.

[Click to download full resolution via product page](#)

Caption: Topological phase transition in an HgTe quantum well as a function of thickness.

[Click to download full resolution via product page](#)

Caption: A simplified workflow diagram for an Angle-Resolved Photoemission Spectroscopy (ARPES) experiment.

Conclusion

The inverted band structure of HgTe is a remarkable consequence of relativistic effects in condensed matter systems. This unique electronic feature not only defines the semimetallic nature of bulk HgTe but also provides a versatile platform for realizing and studying various topological phases of matter, including 2D and 3D topological insulators. The ability to manipulate the band structure through quantum confinement and strain engineering opens up exciting possibilities for the development of next-generation electronic and spintronic devices.

based on topologically protected states. The experimental techniques outlined in this guide are crucial for the continued exploration and understanding of this fascinating class of materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. archive.israelphysicalsociety.org [archive.israelphysicalsociety.org]
- 2. physics.stackexchange.com [physics.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Quantum Transport of Dirac Fermions in HgTe Gapless Quantum Wells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. cris.unibo.it [cris.unibo.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. elar.urfu.ru [elar.urfu.ru]
- 13. [1608.01581] Strain Engineering of the Band Gap of HgTe Quantum Wells using Superlattice Virtual Substrates [arxiv.org]
- 14. Thermoelectric Transport in a Three-Dimensional HgTe Topological Insulator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. [1307.2008] Topological surface states of strained Mercury-Telluride probed by ARPES [arxiv.org]
- 17. [0905.0365] Nonlocal edge state transport in the quantum spin Hall state [arxiv.org]

- To cite this document: BenchChem. [Introduction to the Inverted Band Structure of HgTe]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084246#inverted-band-structure-in-hgte\]](https://www.benchchem.com/product/b084246#inverted-band-structure-in-hgte)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com